![molecular formula C12H8N2O4 B2931894 3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954254-90-1](/img/structure/B2931894.png)
3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .
Chemical Reactions Analysis
Oxazole and its derivatives have been used extensively in medicinal chemistry . They have been investigated for the development of novel compounds that show favorable biological activities .
Scientific Research Applications
Antiviral Research
This compound is structurally similar to DNA bases like adenine and guanine, which makes it a candidate for antiviral drug design. Its incorporation into potential medications could enhance their effectiveness against viral infections by mimicking the natural substrates of viral enzymes .
Anticancer Activities
The fused pyridine derivatives, including our compound of interest, have shown promise in anticancer research. They can be designed to interfere with cancer cell proliferation and could be tailored for targeted therapies against specific types of cancer cells .
Antituberculosis Agents
Due to its structural features, this compound may contribute to the development of new antituberculosis drugs. Its ability to integrate into drug formulations could improve solubility and efficacy against Mycobacterium tuberculosis .
Antibacterial and Antifungal Applications
The compound’s framework is beneficial in creating substances with antibacterial and antifungal properties. It can be part of a compound library for screening against various bacterial strains and fungi to identify new treatments for infections .
Anti-inflammatory Properties
Early studies on derivatives of this compound have focused on anti-inflammatory activities. It could be used to develop new anti-inflammatory drugs that may work by modulating the immune response or inhibiting inflammatory mediators .
Antimalarial Research
The compound’s ability to improve the properties of antimalarial drugs, such as solubility and lipophilicity, makes it a valuable asset in the synthesis of new antimalarial treatments .
Melanin Synthesis Inhibition
In the context of dermatological research, this compound could be explored for its potential to inhibit enzymes involved in melanin synthesis. This might lead to the development of treatments for conditions like hyperpigmentation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-6-5-7(12(15)16)9-10(8-3-2-4-17-8)14-18-11(9)13-6/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGVTCSTRANNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
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